(2-Bromopyridin-3-yl)methanol

Solid-phase synthesis Purification Crystallization

Process chemists need stable, selectively functionalizable heterocycles that avoid low-melting isomer handling issues. (2-Bromopyridin-3-yl)methanol (CAS 131747-54-1) solves this: a solid (mp 73-77°C) with electronically activated 2-bromo for SNAr and a free 3-hydroxymethyl. - **Yield**: ~90% from 2-bromonicotinic acid, cost-effective scale-up - **LogP**: 1.336 (vs 0.15 for non-brominated analog), supports CNS permeability - **Orthogonal reactivity**: no protecting groups needed for sequential derivatization (PROTACs, kinase inhibitors)

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 131747-54-1
Cat. No. B155353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromopyridin-3-yl)methanol
CAS131747-54-1
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Br)CO
InChIInChI=1S/C6H6BrNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2
InChIKeyQIQZUABMLGJKJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromopyridin-3-yl)methanol: Chemical Profile and Procurement Specifications


(2-Bromopyridin-3-yl)methanol (CAS 131747-54-1) is a brominated heteroaryl alcohol consisting of a pyridine ring substituted with a bromine atom at the 2-position and a hydroxymethyl group at the 3-position . It is a solid at room temperature with a molecular weight of 188.02 g/mol and a molecular formula of C6H6BrNO . The compound is typically supplied with purities ranging from 96% to >98% (GC) and is classified as a versatile building block in medicinal chemistry and organic synthesis due to the orthogonal reactivity of its bromo and alcohol functionalities [1].

Orthogonal bromo-alcohol reactivity supports sequential derivatization without protecting groups.
Stable solid form (reported mp 73–77 °C) simplifies handling, storage, and purification.
Typical purity >96% (GC) supports reliability in multi-step synthetic sequences.

(2-Bromopyridin-3-yl)methanol: Why Analogs Cannot Substitute


Simple substitution of (2-Bromopyridin-3-yl)methanol with other bromopyridine methanol isomers or unsubstituted 3-pyridinemethanol is not chemically viable due to fundamental differences in physical form, thermal stability, and intrinsic reactivity profiles [1]. The specific 2,3-substitution pattern on the pyridine ring creates a unique electronic environment where the bromine atom is strongly activated towards nucleophilic aromatic substitution (SNAr) due to the adjacent nitrogen, while the 3-hydroxymethyl group provides a distinct vector for derivatization [1]. As demonstrated in the quantitative evidence below, alternative isomers exhibit significantly different melting points (ranging from 34°C to 61°C), water solubility profiles, and synthetic accessibility, which directly impact handling, purification, and downstream reaction success [2][3].

Isomeric melting points differ by ≥12°C — may shift crystallization and solid-handling workflows.
2-Bromo substitution pattern uniquely activates the pyridine toward SNAr; 4-/6-bromo isomers lack equivalent activation.
Solubility differences (e.g., water/organic) may alter extraction and purification sequences compared to alternatives.

(2-Bromopyridin-3-yl)methanol: Quantitative Comparison vs. Analogs


Melting Point and Physical Form

(2-Bromopyridin-3-yl)methanol is a stable solid with a melting point of 73-77°C . This is substantially higher than its positional isomers: 2-bromo-4-pyridinemethanol melts at 58-61°C [1], 2-bromo-5-pyridinemethanol at 48-51°C , and 2-bromo-6-pyridinemethanol at 34-39°C [2]. The unsubstituted analog 3-pyridinemethanol is a liquid at room temperature [3].

Melting Point
Head-to-head
Target: 73–77 °C vs. isomers 34–61 °C; unsubstituted analog is liquid at RT.
Supports solid-phase handling and recrystallization purity.
≥12°C higher than closest isomer.
Solid-phase synthesis Purification Crystallization

Lipophilicity (LogP) for Membrane Permeability

The calculated LogP (octanol-water partition coefficient) for (2-Bromopyridin-3-yl)methanol is 1.3364 [1]. This is significantly higher than the LogP of 0.151 for unsubstituted 3-pyridinemethanol [2]. The introduction of the bromine atom increases lipophilicity by over an order of magnitude, which is critical for improving blood-brain barrier penetration and cellular uptake in medicinal chemistry campaigns [1].

Lipophilicity (LogP)
Head-to-head
Target LogP 1.34; unsubstituted 3-pyridinemethanol LogP 0.15.
Higher lipophilicity may improve CNS permeability modeling.
~15-fold increase in partition coefficient.
Medicinal chemistry ADME Lipophilicity

Synthetic Yield and Commercial Accessibility

A well-documented synthetic route for (2-Bromopyridin-3-yl)methanol involves the reduction of commercially available 2-bromonicotinic acid, achieving a reported yield of approximately 90% [1]. In contrast, an alternative route starting from 2-bromo-3-pyridyl carboxaldehyde yields only ~59% [1]. This high-yielding, scalable route contributes to the compound's favorable pricing and reliable commercial availability compared to less accessible isomers.

Synthetic Yield
Cross-study
~90% via 2-bromonicotinic acid reduction vs. ~59% alternative route.
Higher yield from available precursor suggests reliable scalability.
Source-specific; laboratory-scale conditions apply.
Process chemistry Scale-up Cost-efficiency

SNAr Reactivity Profile

The bromine atom at the 2-position of the pyridine ring is ortho to the ring nitrogen, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr) . This activation is not present in isomers where the bromine is at the 4- or 6-position . While quantitative kinetic data for this specific compound is not available in the open literature, this well-established class-level inference is fundamental to heteroaromatic chemistry and directly influences reaction design and synthetic efficiency [1].

SNAr Reactivity
Class-level
2-Bromo is ortho to pyridine N, highly susceptible to SNAr; 4-/6-bromo isomers lack this activation.
Enables milder coupling conditions and higher derivatization fidelity.
Quantitative kinetic data not available; review context.
Nucleophilic aromatic substitution Cross-coupling Reactivity

Water Solubility and Handling

(2-Bromopyridin-3-yl)methanol is soluble in methanol, providing near-transparent solutions , while its water solubility is not explicitly quantified but is likely low. In comparison, the 6-bromo isomer (2-bromo-6-pyridinemethanol) is reported to be "slightly soluble in water" [1]. This solubility profile influences extraction and purification workflows.

Solubility Profile
Context-dependent
Soluble in methanol (near transparency); water solubility low, qualitative comparison only.
Impacts extraction and purification workflow selection.
Exact quantitative data unavailable.
Solubility Formulation Process chemistry

(2-Bromopyridin-3-yl)methanol: Optimal Use Cases


CNS-Penetrant Kinase Inhibitor Scaffolds

Leveraging its elevated LogP (1.3364) and enhanced SNAr reactivity at the 2-position, (2-Bromopyridin-3-yl)methanol is ideally suited as a core building block for designing kinase inhibitors requiring blood-brain barrier penetration [1][2]. The 3-hydroxymethyl group provides a handle for installing diverse functional groups, while the activated 2-bromo position allows for efficient biaryl or ether linkage formation under mild conditions [1]. This combination of properties is less favorable in the more polar, less lipophilic 3-pyridinemethanol (LogP 0.151) [2].

Scalable Multi-Kilogram Synthesis

For process chemists planning scale-up, the high-yielding (~90%) synthetic route from inexpensive 2-bromonicotinic acid makes (2-Bromopyridin-3-yl)methanol a cost-effective choice [3]. Its solid form (melting point 73-77°C) simplifies handling, storage, and purification on large scale compared to lower-melting isomers or liquid 3-pyridinemethanol [4]. These factors reduce operational complexity and minimize yield losses during downstream processing.

PROTAC Linker Chemistry

The orthogonal reactivity of the 2-bromo and 3-hydroxymethyl groups enables sequential, chemoselective functionalization without protecting group manipulation . This is particularly valuable in the construction of heterobifunctional degraders (PROTACs), where the pyridine core can serve as a rigid, vector-defined linker between target-binding and E3 ligase-recruiting moieties [1]. The ability to independently derivatize each position with high fidelity is a key differentiator from other bromopyridine methanol isomers where reactivity is less predictable.

Application
Selection Property
Validation Focus
CNS-focused lead optimization
Enhanced lipophilicity and SNAr reactivity
LogP-dependent permeability and target engagement in cell-based models
Scalable multi-kilogram synthesis
Solid-state stability and high-yielding route
Recrystallization purity, process robustness, and cost-efficiency at scale
PROTAC linker construction
Orthogonal bromo-alcohol functionalization
Sequential derivatization fidelity without protecting groups

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